molecular formula C7H4BrF3 B045179 3-Bromobenzotrifluoride CAS No. 401-78-5

3-Bromobenzotrifluoride

Cat. No.: B045179
CAS No.: 401-78-5
M. Wt: 225.01 g/mol
InChI Key: NNMBNYHMJRJUBC-UHFFFAOYSA-N
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Description

It is a colorless to slightly yellow liquid with a molecular weight of 225.01 g/mol . This compound is widely used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzotrifluoride can be synthesized through several methods. One common method involves the bromination of trifluorotoluene. The process typically includes the following steps :

  • Trifluorotoluene and a composite catalyst are placed in a reactor.
  • Hydrobromic acid and sulfuric acid are added.
  • The mixture is stirred at a controlled temperature of 5-15°C while a sodium chlorite solution is added dropwise.
  • After the addition is complete, the mixture is heated to carry out the reaction.
  • The product is then separated into organic and aqueous phases, followed by acid washing, drying, and reduced pressure distillation to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

3-Bromobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Major Products:

  • Substituted benzotrifluorides
  • Biaryl compounds
  • Various oxidized or reduced derivatives

Mechanism of Action

The mechanism of action of 3-Bromobenzotrifluoride depends on its application. In organic synthesis, it acts as a building block for more complex molecules. Its bromine and trifluoromethyl groups make it a versatile intermediate that can undergo various chemical transformations. The molecular targets and pathways involved vary depending on the specific reactions and applications .

Comparison with Similar Compounds

3-Bromobenzotrifluoride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBNYHMJRJUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059947
Record name 3-Bromobenzotrifluoride
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Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

401-78-5
Record name 1-Bromo-3-(trifluoromethyl)benzene
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Record name Benzene, 1-bromo-3-(trifluoromethyl)-
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Record name 3-Bromobenzotrifluoride
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Record name Benzene, 1-bromo-3-(trifluoromethyl)-
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Record name 3-Bromobenzotrifluoride
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Record name 3-bromo-α,α,α-trifluorotoluene
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Record name 3-Bromobenzyltrifluoride
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Synthesis routes and methods I

Procedure details

24 gr of bromine and 14 gr of brominetrifluoride were placed in a 50 ml three necked flask. The mixture was stirred vigorously and swept by the aid of a stream of dry nitrogen into a 250 ml three necked flask equipped with a mechanical stirrer, thermometer and double faced condensor, containing 60 gr of benzotrifluoride. Both mixtures were stirred vigorously and icy water was circulated through the condensor, until all the mixture was swept over to the second flask. When no mixture was left in the first flask the reaction was stopped and treated as described in example 21. 25 gr of benzotrifluoride was recovered under distillation and 33 gr of 3-bromobenzotrifluoride was obtained, 61% yield based on reacted benzotrifluoride.
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
brominetrifluoride
Quantity
14 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
60 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

3280 g of bromine are added to a mixture of 6046 g benzotrifluoride, 68 g FeCl3 and 2 g SiO2 at about 20° C. within ca. 2 hours. The reaction temperature is then slowly rised within ca. 7 hours to ca 40° C., 300 g water and 130 g Na2S2O3 are added and stirred for ca. 15 minutes. The phases are separated and the organic phase is destilled resulting in 4160 g bromo-benzotrifluoride (isomeric ratio 3:4=96:4) and 3290 g benzotrifluoride which is recycled.
Quantity
3280 g
Type
reactant
Reaction Step One
Quantity
6046 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
2 g
Type
reactant
Reaction Step One
Name
Na2S2O3
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
3290 g
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobenzotrifluoride
Reactant of Route 2
3-Bromobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
3-Bromobenzotrifluoride
Reactant of Route 4
3-Bromobenzotrifluoride
Reactant of Route 5
3-Bromobenzotrifluoride
Reactant of Route 6
3-Bromobenzotrifluoride
Customer
Q & A

Q1: How does the trifluoromethyl group influence the reactivity of 3-bromobenzotrifluoride in metalation reactions?

A2: The trifluoromethyl group in this compound plays a crucial role in directing the regioselectivity of metalation reactions. The research suggests that the trifluoromethyl group acts as both an emitter and transmitter of steric pressure. [] For instance, while this compound undergoes metalation at the 2-position, the analogous [2-bromo-4-(trifluoromethyl)phenyl]silane remains inert due to the buttressing effect exerted by the trifluoromethyl group on the C-Si bond. This buttressing effect hinders the approach of the base, thus preventing metalation. []

Q2: Can you provide an example from the research that illustrates the concept of "relay propagation of crowding" using this compound?

A3: A compelling example of "relay propagation of crowding" can be observed in the reactivity difference between 4-bromo-5,7-dimethoxy-4-(trifluoromethyl)quinoline and 4-bromo-5,7-dimethyl-4-(trifluoromethyl)quinoline. [] While the dimethoxy derivative is inert to lithiation due to the strong steric pressure exerted by the methoxy groups, the dimethyl derivative undergoes lithiation at the 3-position. This highlights that the steric pressure from the methoxy groups (emitters) is relayed through the bromine and trifluoromethyl groups (transmitters) to the 3-position, hindering the approach of the base. The smaller methyl groups exert weaker steric pressure, allowing for lithiation. []

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